
N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine
Overview
Description
N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-yl and butan-1-amine moiety. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it of interest in various scientific research and industrial applications.
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in reactions at the benzylic position . The compound’s trifluoromethyl group may influence its reactivity and interactions with enzymes, proteins, and other biomolecules .
Cellular Effects
Preliminary studies suggest that the compound may have an antidepressant-like effect, potentially related to the modulation of the serotonergic system .
Molecular Mechanism
It is suggested that the compound may interact with the 5-HT 1A and 5-HT 3 receptors, which are part of the serotonergic system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable Grignard reagent to form the corresponding alcohol.
Reduction: The intermediate alcohol is then reduced to the corresponding alkane using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines or hydrocarbons.
Scientific Research Applications
Scientific Research Applications
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Synthesis of N-Alkyl-N-Hydroxyamphetamines
- N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine is utilized as a precursor in the synthesis of N-alkyl-N-hydroxyamphetamines. This class of compounds has been investigated for their potential therapeutic effects, including applications in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders .
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Pharmacological Studies
- The compound has been studied for its pharmacological properties, particularly its interaction with neurotransmitter receptors. Research indicates that modifications to the amine structure can influence the compound's affinity for specific receptors, making it a valuable subject for drug design studies .
- Analytical Chemistry
Case Studies
Mechanism of Action
The mechanism of action of N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-d9-1-amine: A deuterated analog used in isotope labeling studies.
N-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]butan-1-amine: A methylated derivative with different chemical properties.
Uniqueness
N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine is unique due to its specific trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it valuable in various research and industrial applications, where such properties are desired.
Biological Activity
Overview
N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine is a compound characterized by its trifluoromethyl group attached to a phenyl ring, which is further linked to a propan-2-yl and butan-1-amine moiety. This unique structure imparts specific biological activities, making it a subject of interest in pharmacological and biochemical research.
The molecular formula of this compound is C14H20F3N, with a molecular weight of 259.31 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological interactions and efficacy.
Antidepressant-Like Effects
Preliminary studies have indicated that this compound may exhibit antidepressant-like effects . This activity is hypothesized to be linked to its modulation of the serotonergic system, particularly through interactions with the 5-HT1A and 5-HT3 receptors. These receptors are crucial in regulating mood and anxiety, suggesting potential therapeutic applications in treating depression.
The mechanism through which this compound exerts its biological effects involves:
- Receptor Interaction : Binding to serotonin receptors, influencing neurotransmitter release and signaling pathways.
- Molecular Targets : The trifluoromethyl group may enhance binding affinity to these receptors, leading to increased efficacy in modulating serotonergic activity.
Case Studies and Experimental Data
Research has been conducted to evaluate the biological activity of this compound across various models:
Synthetic Routes and Preparation
The synthesis of this compound typically involves several steps:
- Formation of Intermediate : Reaction of 3-(trifluoromethyl)benzaldehyde with Grignard reagents.
- Reduction : Using lithium aluminum hydride to reduce the intermediate alcohol to the corresponding alkane.
- Purification : Techniques such as chromatography are employed to isolate the final product with high purity (>95%) .
Applications in Scientific Research
This compound has several applications:
- Pharmaceutical Development : As a precursor for synthesizing new antidepressants or other therapeutic agents.
- Biochemical Research : Investigating its interactions with biomolecules and pathways related to mood regulation.
Properties
IUPAC Name |
N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N/c1-3-4-8-18-11(2)9-12-6-5-7-13(10-12)14(15,16)17/h5-7,10-11,18H,3-4,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYPVYLZISLFHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)CC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967191 | |
Record name | N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52742-18-4 | |
Record name | Phenethylamine, N-butyl-alpha-methyl-m-trifluoromethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052742184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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